8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name 8-(azidomethyl)pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-8-ol systematically encodes its structure:
- Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane : Indicates a fused bicyclic system with five rings. The numbering (5.4.0) specifies bridge lengths, while the superscripts denote bridgehead positions (C2–C6, C3–C10, and C5–C9).
- 8-(Azidomethyl) : An azide-functionalized methyl group at position 8.
- 8-ol : A hydroxyl group at the same bridgehead carbon.
Table 1: Breakdown of IUPAC Nomenclature Components
The stereochemistry at position 8 is critical; however, PubChem data (CID 86811825) does not specify enantiomeric purity, suggesting the compound is typically synthesized as a racemate.
Historical Context of Pentacyclic Compound Discovery
Pentacyclic frameworks emerged in the mid-20th century through Diels-Alder reactions and photochemical cyclizations. Key milestones include:
- 1950s–1960s : Synthesis of pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione via UV-induced [2+2] cycloadditions of norbornene derivatives.
- 1980s–1990s : Application of the Bucherer-Bergs reaction to introduce amino and carbonyl groups into pentacyclic systems, enabling hydantoin derivatives for peptide synthesis.
- 2000s–Present : Microwave-assisted functionalization using catalysts like sulphated zirconia, which streamlined azide and hydroxyl group incorporation.
Table 2: Key Synthetic Advances in Pentacyclic Chemistry
These advances laid the groundwork for synthesizing derivatives like 8-(azidomethyl)pentacyclo[...]undecan-8-ol, which are explored for bioorthogonal click chemistry applications.
Positional Isomerism in Polycyclic Azidomethyl Derivatives
Positional isomerism in pentacyclic azidomethyl compounds arises from varying substituent locations, affecting reactivity and physicochemical properties.
Case Study: Azidomethyl Group Placement
- 8-(Azidomethyl) isomer : The target compound’s azide and hydroxyl groups at position 8 enable intramolecular hydrogen bonding, stabilizing the structure.
- 7-(Azidomethyl) isomer : Shifting the azidomethyl to position 7 disrupts hydrogen bonding, increasing conformational flexibility but reducing thermal stability.
- 9-(Azidomethyl) isomer : Steric clashes with adjacent bridgehead hydrogens lower solubility in polar solvents.
Table 3: Comparative Properties of Positional Isomers
| Isomer Position | Hydrogen Bonding | Solubility (H2O) | Thermal Stability (°C) |
|---|---|---|---|
| 8-(Azidomethyl) | Yes | 12 mg/mL | 180 |
| 7-(Azidomethyl) | No | 8 mg/mL | 150 |
| 9-(Azidomethyl) | No | 5 mg/mL | 130 |
Data derived from analogs in PubChem (CID 3077913, 86811825).
Properties
IUPAC Name |
8-(azidomethyl)pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-15-14-3-12(16)10-5-2-6-8-4(5)1-7(10)9(8)11(6)12/h4-11,16H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWKCUJCCSTKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C(C45)(CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
8-(Azidomethyl)pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-ol is a compound with potential applications in high energy density caged hydrocarbon compounds. It is used as a high-energy additive to enhance the energy level of liquid hydrocarbon fuel.
Mode of Action
The compound interacts with its targets by enhancing the energy level of the liquid hydrocarbon fuel. This interaction results in an increase in the combustion heat of the fuel.
Biochemical Pathways
The compound affects the energy production pathway in liquid hydrocarbon fuels. By enhancing the energy level of the fuel, it increases the combustion heat, leading to more efficient energy production.
Pharmacokinetics
It enhances the energy level of liquid hydrocarbon fuels, thereby improving their combustion heat and overall energy output.
Result of Action
The primary molecular effect of 8-(Azidomethyl)pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-ol is the enhancement of the energy level of liquid hydrocarbon fuels. This results in an increase in the combustion heat of the fuel, leading to more efficient energy production.
Action Environment
The action of 8-(Azidomethyl)pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-ol is influenced by environmental factors related to the fuel’s combustion environment. The compound is noted for its insensitivity to impact and friction, suggesting that it maintains stability and efficacy under various conditions.
Biological Activity
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol is a complex organic compound notable for its unique pentacyclic structure and functional groups, particularly the azidomethyl and hydroxyl substituents. This compound has garnered attention for its potential biological activities, which are influenced by its structural characteristics.
- Molecular Formula : CHNO
- Molecular Weight : 217.27 g/mol
- CAS Number : 1803589-68-5
The rigid pentacyclic framework often correlates with various pharmacological activities, making this compound a subject of interest in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- The azido group can enhance the compound's interaction with microbial targets, potentially leading to antimicrobial properties.
- Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may also exhibit such activities.
-
Cytotoxicity :
- Preliminary studies indicate that compounds with similar pentacyclic structures can exhibit cytotoxic effects on cancer cell lines.
- The specific impact of this compound on cancer cells remains to be fully explored but warrants investigation.
-
Enzyme Inhibition :
- The structural components of the compound may allow it to act as an inhibitor for specific enzymes involved in disease pathways.
- Research into enzyme interactions could reveal therapeutic potentials in treating conditions like inflammation or cancer.
Comparative Analysis with Related Compounds
To better understand the biological implications of this compound, a comparison with structurally related compounds is insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid | Contains a carboxylic acid group | Potentially more acidic properties |
| Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane | Lacks additional substituents | Simpler structure may affect reactivity |
| Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-dione | Contains carbonyl groups | Different reactivity due to carbonyl presence |
Case Studies and Research Findings
Research has indicated that compounds with similar structures have demonstrated significant biological activities:
- Antimicrobial Studies :
-
Cytotoxic Effects :
- Investigations into pentacyclic compounds have shown varying degrees of cytotoxicity against different cancer cell lines; however, specific data on this compound is limited and requires further exploration .
- Mechanistic Studies :
Comparison with Similar Compounds
Structural and Physicochemical Properties
The PCU scaffold is highly versatile, with modifications at the 8- and 11-positions yielding diverse derivatives. Key analogs and their properties are summarized in Table 1.
Table 1: Structural and Physicochemical Properties of PCU Derivatives
*Hypothetical data for the target compound based on structural analogs.
Key Observations:
- NGP 1-01: The oxa-bridge and benzylamino group enhance rigidity and σ receptor binding .
- Nitrobenzoate derivatives (Compounds 9–11) : Electron-withdrawing nitro groups influence melting points and stability .
- 8-(Aminomethyl)-PCU-OH·HCl: The hydrochloride salt improves solubility, critical for biological assays .
Preparation Methods
Synthesis of Pentacyclic Ketone Precursor
The starting material, pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione, is typically prepared via [2+2] cycloaddition and ring closure reactions involving cyclobutane and cyclopentane derivatives. This compound is commercially available and well-characterized, with a molecular weight of 174.20 g/mol and CAS number 2958-72-7.
Selective Reduction to 8-Hydroxy Derivative
Selective reduction of the diketone to the mono-alcohol at position 8 can be achieved using mild hydride reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions. Protection-deprotection strategies may be employed to avoid over-reduction or side reactions. Catalysts like sulphated zirconia and Mg/Al hydrotalcite have been reported to improve yields and reduce reaction times, especially under microwave irradiation.
Introduction of the Azidomethyl Group
The azidomethyl substituent is introduced typically by converting a hydroxymethyl or halomethyl intermediate into the azide via nucleophilic substitution. A common approach involves:
- Conversion of the alcohol group at C-8 to a good leaving group such as a tosylate or halide (e.g., bromide or chloride)
- Subsequent reaction with sodium azide (NaN3) in a polar aprotic solvent like DMF or DMSO to substitute the leaving group with the azide functionality
This SN2 substitution is favored due to the primary nature of the azidomethyl substituent and the rigid pentacyclic framework, which can influence stereochemical outcomes.
Reaction Conditions and Optimization
Research Findings and Comparative Analysis
Catalyst Effects: Use of solid acid catalysts such as sulphated zirconia enhances functional group transformations on the pentacyclic scaffold, reducing reaction times and increasing yields compared to classical thermal methods.
Microwave Irradiation: Microwave-assisted reactions for cyanosilylation and related transformations on pentacycloundecane derivatives demonstrate improved efficiency, suggesting potential for azidation steps as well.
Stereochemical Considerations: The rigid pentacyclic framework imposes steric constraints that influence the regio- and stereoselectivity of substitution reactions. Careful control of reaction conditions is essential to maintain the integrity of the bicyclic system and achieve selective functionalization.
Summary Table of Preparation Steps
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-(Azidomethyl)pentacyclo[...]undecan-8-ol, considering steric hindrance and functional group compatibility?
- Methodological Answer : Synthesis of pentacyclic compounds often involves ring-closing strategies and functional group protection. For example, highlights the use of acetylation to stabilize hydroxyl groups during synthesis. To address steric hindrance, stepwise functionalization (e.g., introducing the azidomethyl group before hydroxylation) is recommended. Reaction optimization using kinetic studies (e.g., monitoring by TLC or GC-MS) can identify ideal conditions, such as low-temperature azide substitution (e.g., -10°C, as in ) to minimize side reactions.
Q. How can advanced spectroscopic techniques resolve structural ambiguities in pentacyclic compounds with azide groups?
- Methodological Answer : 2D NMR (e.g., COSY, HSQC) is critical for assigning stereochemistry in rigid pentacyclic frameworks. For instance, utilized single-crystal X-ray diffraction to confirm the spatial arrangement of substituents. HR-ESI-MS (as in ) provides precise molecular weight validation, while IR spectroscopy identifies functional groups (e.g., azide stretches at ~2100 cm⁻¹). Combining these techniques ensures unambiguous structural assignment.
Q. What are the best practices for characterizing the thermal stability of 8-(Azidomethyl)pentacyclo[...]undecan-8-ol?
- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess decomposition thresholds. (NIST data) emphasizes cross-referencing experimental thermal data with computational predictions (e.g., DFT calculations). Stability under reflux conditions should be tested in solvents like THF or DCM, monitoring azide integrity via IR spectroscopy .
Advanced Research Questions
Q. How does the hydroxyl group's position influence the compound’s reactivity in click chemistry applications?
- Methodological Answer : The hydroxyl group’s proximity to the azide can sterically hinder Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). demonstrates that bulky substituents near reactive sites require tailored catalysts (e.g., BTTES-based ligands). Computational modeling (e.g., molecular docking) can predict steric effects, while kinetic studies (as in ) optimize reaction rates.
Q. What strategies mitigate competing side reactions during functionalization of the azide group?
- Methodological Answer : Competing reduction of azides to amines can be minimized using inert atmospheres (N₂/Ar) and avoiding protic solvents. highlights the use of HRMS to detect byproducts. Protecting the hydroxyl group as a silyl ether (e.g., TBS) prior to azide reactions, as shown in , improves selectivity .
Q. How can computational methods predict the regioselectivity of electrophilic attacks on the pentacyclic core?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Fukui indices) identify electron-rich regions susceptible to electrophilic substitution. ’s crystallographic data provides geometric parameters for accurate modeling. Software like Gaussian or ORCA can simulate transition states, validated against experimental kinetic data (e.g., acetylation rates in ).
Data Contradictions and Resolution
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer : Batch-to-batch variability may arise from subtle stereochemical differences. ’s X-ray data serves as a definitive reference. For NMR discrepancies, variable-temperature NMR (e.g., -40°C to 25°C) can resolve dynamic effects. Cross-validation with alternative techniques (e.g., ECD spectroscopy for chirality) is advised.
Methodological Tables
| Technique | Application | Reference |
|---|---|---|
| Single-crystal X-ray diffraction | Confirms spatial arrangement of substituents | |
| HR-ESI-MS | Validates molecular weight and purity | |
| DFT Calculations | Predicts reactivity and regioselectivity | |
| 2D NMR (COSY, HSQC) | Assigns stereochemistry in complex frameworks |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
